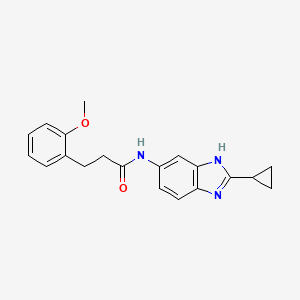
N-(2-cyclopropyl-1H-benzimidazol-5-yl)-3-(2-methoxyphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-シクロプロピル-1H-ベンゾイミダゾール-5-イル)-3-(2-メトキシフェニル)プロパンアミドは、ベンゾイミダゾール誘導体のクラスに属する合成有機化合物です。
準備方法
合成経路と反応条件
N-(2-シクロプロピル-1H-ベンゾイミダゾール-5-イル)-3-(2-メトキシフェニル)プロパンアミドの合成は、通常、以下の手順を伴います。
ベンゾイミダゾール核の形成: ベンゾイミダゾール核は、o-フェニレンジアミンと適切なカルボン酸またはその誘導体を酸性条件下で縮合させることによって合成することができます。
シクロプロピル置換:
アミド形成: 最後のステップは、ベンゾイミダゾール誘導体と3-(2-メトキシフェニル)プロパン酸またはその活性化誘導体(例えば、酸塩化物)を適切な条件下で反応させることによるアミド結合の形成です。
工業生産方法
この化合物の工業生産方法は、高い収率と純度を確保するために、上記の合成経路の最適化を含む可能性があります。これには、触媒の使用、最適化された反応温度、再結晶またはクロマトグラフィーなどの精製技術が含まれる可能性があります。
化学反応の分析
反応の種類
N-(2-シクロプロピル-1H-ベンゾイミダゾール-5-イル)-3-(2-メトキシフェニル)プロパンアミドは、次のような様々な化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して酸化される可能性があります。
還元: 還元反応は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用して行うことができます。
置換: この化合物は、存在する官能基に応じて、求核置換反応または求電子置換反応を起こすことができます。
一般的な試薬と条件
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: 求電子置換のためのチオニルクロリドなどのハロゲン化剤。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の反応条件と試薬によって異なります。例えば、酸化はカルボン酸を生成する可能性がありますが、還元はアルコールまたはアミンを生成する可能性があります。
科学研究への応用
化学: より複雑な分子の合成のためのビルディングブロックとして。
生物学: 抗菌性や抗癌性などの潜在的な生物活性を研究するために。
医学: 様々な病気の治療における潜在的な治療効果を調査するために。
産業: 新しい材料の開発や化学製造プロセスにおける前駆体として使用されます。
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing processes.
作用機序
N-(2-シクロプロピル-1H-ベンゾイミダゾール-5-イル)-3-(2-メトキシフェニル)プロパンアミドの作用機序は、その特定の生物学的標的に依存します。一般的に、ベンゾイミダゾール誘導体は、特定の酵素や受容体と相互作用することによって効果を発揮し、生物学的経路の調節につながります。例えば、酵素活性を阻害したり、受容体の結合を阻害したりして、治療効果をもたらします。
類似の化合物との比較
類似の化合物
- N-(2-シクロプロピル-1H-ベンゾイミダゾール-5-イル)-3-(2-クロロフェニル)プロパンアミド
- N-(2-シクロプロピル-1H-ベンゾイミダゾール-5-イル)-3-(2-ヒドロキシフェニル)プロパンアミド
独自性
N-(2-シクロプロピル-1H-ベンゾイミダゾール-5-イル)-3-(2-メトキシフェニル)プロパンアミドは、フェニル環にメトキシ基が存在することによって独自のものであり、その化学反応性と生物活性を影響を与える可能性があります。この構造的変異は、類似の化合物と比較して、その薬物動態学的および薬力学的特性の違いにつながる可能性があります。
類似化合物との比較
Similar Compounds
- N-(2-cyclopropyl-1H-benzimidazol-5-yl)-3-(2-chlorophenyl)propanamide
- N-(2-cyclopropyl-1H-benzimidazol-5-yl)-3-(2-hydroxyphenyl)propanamide
Uniqueness
N-(2-cyclopropyl-1H-benzimidazol-5-yl)-3-(2-methoxyphenyl)propanamide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to similar compounds.
生物活性
N-(2-cyclopropyl-1H-benzimidazol-5-yl)-3-(2-methoxyphenyl)propanamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and microbiology. This article compiles diverse research findings on its biological activity, including antiproliferative effects against cancer cell lines and antimicrobial properties.
- Molecular Formula : C20H21N3O2
- Molecular Weight : 335.4 g/mol
- CAS Number : 1380579-34-9
| Property | Value |
|---|---|
| Molecular Formula | C20H21N3O2 |
| Molecular Weight | 335.4 g/mol |
| CAS Number | 1380579-34-9 |
Antiproliferative Activity
The compound has been evaluated for its antiproliferative effects against various cancer cell lines. Research indicates that it exhibits significant cytotoxicity, which is often measured by the half-maximal inhibitory concentration (IC50).
Key Findings:
- Cell Lines Tested : The compound was tested on several cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and HEK293 (human embryonic kidney).
- IC50 Values :
- MCF-7: IC50 = 3.1 µM
- HCT116: IC50 = 5.3 µM
- HEK293: IC50 = 4.0 µM
These values indicate that this compound shows selective antiproliferative activity, particularly against breast cancer cells, suggesting a potential for targeted cancer therapy .
The mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized to involve:
- Inhibition of Enzymatic Activity : The compound may interact with specific enzymes or receptors involved in cell proliferation and survival pathways.
- Induction of Apoptosis : Evidence suggests that compounds in this class may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial activity.
Research Highlights:
-
Antibacterial Activity :
- The compound demonstrated moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) values were reported as follows:
- Staphylococcus aureus: MIC = 16 µM
- Escherichia coli: MIC = 32 µM
- Antifungal Activity :
Case Studies and Comparative Analysis
A comparative analysis with known antiproliferative agents like doxorubicin and etoposide reveals that this compound exhibits comparable or superior activity in some cases.
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| N-(2-cyclopropyl...) | MCF-7 | 3.1 |
| Doxorubicin | MCF-7 | 0.5 |
| Etoposide | MCF-7 | 1.0 |
This table illustrates the relative potency of N-(2-cyclopropyl...) compared to established chemotherapeutics .
特性
分子式 |
C20H21N3O2 |
|---|---|
分子量 |
335.4 g/mol |
IUPAC名 |
N-(2-cyclopropyl-3H-benzimidazol-5-yl)-3-(2-methoxyphenyl)propanamide |
InChI |
InChI=1S/C20H21N3O2/c1-25-18-5-3-2-4-13(18)8-11-19(24)21-15-9-10-16-17(12-15)23-20(22-16)14-6-7-14/h2-5,9-10,12,14H,6-8,11H2,1H3,(H,21,24)(H,22,23) |
InChIキー |
GXWBRDSQXFBVTC-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1CCC(=O)NC2=CC3=C(C=C2)N=C(N3)C4CC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















